(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

Catalog No.
S733083
CAS No.
94887-76-0
M.F
C7H12N2O
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

CAS Number

94887-76-0

Product Name

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

IUPAC Name

(2-ethyl-5-methyl-1H-imidazol-4-yl)methanol

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C7H12N2O/c1-3-7-8-5(2)6(4-10)9-7/h10H,3-4H2,1-2H3,(H,8,9)

InChI Key

NRCVBBCKYNCMEV-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(N1)C)CO

Canonical SMILES

CCC1=NC(=C(N1)C)CO

Medicinal Chemistry:

The imidazole ring is present in several FDA-approved drugs, including histamine receptor antagonists and anti-fungal agents []. EMM's structural resemblance to these drugs suggests potential for exploring its activity in similar areas. Researchers might investigate its potential as a histamine receptor antagonist or antifungal agent, requiring further studies to understand its efficacy and safety profile.

Material Science:

The imidazole ring can form coordination complexes with various metals, making it a valuable building block in material science []. EMM, possessing an imidazole ring, could be explored for its potential role in developing new materials with specific properties. Research could involve investigating its ability to form complexes with desired metals and characterizing the resulting materials' properties for potential applications in catalysis, electronics, or other fields.

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is a heterocyclic organic compound belonging to the imidazole family, characterized by its five-membered ring structure containing nitrogen atoms. The compound has a molecular formula of C7H10N2O and features an ethyl group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position of the imidazole ring. This specific arrangement of substituents contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using agents like potassium permanganate.
  • Reduction: The imidazole ring can undergo reduction reactions under appropriate conditions, potentially altering its functional groups.
  • Substitution: The hydroxymethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to diverse derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide as a base for substitution reactions.

Research indicates that (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol may exhibit various biological activities. Imidazole derivatives are known for their potential antimicrobial and antifungal properties. The compound's ability to interact with biological targets, such as enzymes and receptors, suggests it could influence multiple biochemical pathways, making it a candidate for further investigation in pharmacological studies.

The synthesis of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol can be achieved through several methods:

  • Cyclization of Precursors: A common approach involves cyclizing appropriate precursors in the presence of bases or catalysts.
  • Formaldehyde Reaction: Another method includes reacting 2-ethyl-4-methylimidazole with formaldehyde in an aqueous medium under controlled conditions to introduce the hydroxymethyl group.

Industrial production often optimizes these methods for higher yields and purities, employing techniques like continuous flow reactors and advanced purification methods.

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds and therapeutic agents.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its potential biological activity.
  • Material Science: It is explored for use in creating new materials with specific properties, including polymers and catalysts.

Studies on (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol's interactions reveal its potential to bind with various biological targets. The imidazole ring structure allows it to participate in hydrogen bonding and other interactions that may modulate enzyme activity or receptor binding. These interactions are crucial for understanding the compound's mechanism of action and its effects on biological systems.

Several compounds share structural similarities with (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Ethyl-4-Methylimidazole93136-20.92
(5-Methyl-1H-imidazol-2-yl)methanol87279-70.91
(2-Ethyl-1H-imidazol-5-yl)methanol72993-43-20.89
(4-Methyl-1H-imidazole-2,5-diyl)dimethanol95010-84-70.92
4-Imidazolemethanol hydrochloride32673-41-90.89

Uniqueness

The uniqueness of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its ability to participate in diverse chemical transformations while serving as a versatile building block in synthetic chemistry enhances its significance in research and industrial applications.

XLogP3

0.4

Dates

Last modified: 08-15-2023

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